molecular formula C10H14N2O B11912280 8-Ethynyl-6,9-diazaspiro[4.5]decan-7-one

8-Ethynyl-6,9-diazaspiro[4.5]decan-7-one

Cat. No.: B11912280
M. Wt: 178.23 g/mol
InChI Key: KVHLTOGRWSISSZ-UHFFFAOYSA-N
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Description

8-Ethynyl-6,9-diazaspiro[45]decan-7-one is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Ethynyl-6,9-diazaspiro[4.5]decan-7-one typically involves multi-step organic reactions. One common method includes the condensation of N-benzylpiperidone with an appropriate amine and thioglycolic acid in toluene under reflux conditions. This reaction is facilitated by the use of a Dean-Stark apparatus to remove water, ensuring the formation of the desired spirocyclic structure .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

8-Ethynyl-6,9-diazaspiro[4.5]decan-7-one can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The diazaspirodecane core can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield ketones or aldehydes, while reduction can produce alkanes.

Scientific Research Applications

8-Ethynyl-6,9-diazaspiro[4.5]decan-7-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Ethynyl-6,9-diazaspiro[4.5]decan-7-one involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the diazaspirodecane core can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Ethynyl-6,9-diazaspiro[4.5]decan-7-one is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential for diverse applications. Its spirocyclic structure also contributes to its stability and ability to interact with various biological targets.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

8-ethynyl-6,9-diazaspiro[4.5]decan-7-one

InChI

InChI=1S/C10H14N2O/c1-2-8-9(13)12-10(7-11-8)5-3-4-6-10/h1,8,11H,3-7H2,(H,12,13)

InChI Key

KVHLTOGRWSISSZ-UHFFFAOYSA-N

Canonical SMILES

C#CC1C(=O)NC2(CCCC2)CN1

Origin of Product

United States

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